molecular formula C18H18N2O4 B2391479 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide CAS No. 922029-59-2

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide

Katalognummer: B2391479
CAS-Nummer: 922029-59-2
Molekulargewicht: 326.352
InChI-Schlüssel: QXPLMHMVYZACGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring (oxygen and nitrogen atoms at positions 1 and 4). The 10-ethyl and 11-oxo substituents confer rigidity to the fused tricyclic system, while the 2-methoxyacetamide group at position 2 modulates electronic and steric properties. Its synthesis typically involves coupling reactions between activated carboxylic acid intermediates and amine derivatives, followed by purification via preparative HPLC .

Eigenschaften

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-20-14-6-4-5-7-16(14)24-15-9-8-12(10-13(15)18(20)22)19-17(21)11-23-2/h4-10H,3,11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPLMHMVYZACGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo-oxazepine core, followed by the introduction of the ethyl and methoxyacetamide groups. Common reagents used in these reactions include ethylating agents, oxidizing agents, and acylating agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluoro in 8c) correlate with higher synthetic yields, likely due to stabilized intermediates .
  • Methoxy vs.
2.3. Alkyl Chain and Oxidation State Modifications

Variations in the 10-position alkyl chain and oxidation states influence metabolic stability and receptor affinity:

Compound 10-Substituent Oxidation State Key Data Source
Target compound Ethyl 11-oxo - -
10-Methyl-...5-oxide Methyl 5-oxide LCMS RT = 5.09 min, m/z 407.0 [M+H+]
10-Propyl-...5-oxide Propyl 5-oxide 85% yield, ~5% dioxide byproduct
ML304 Ethyl (pyrrolidinyl) - IC50 = 190 nM (antimalarial)

Impact :

  • Longer alkyl chains (e.g., propyl) may increase lipophilicity but risk off-target interactions.
  • 5-Oxide derivatives (e.g., 10b) show enhanced polarity, balancing solubility and membrane permeability .
2.4. Stereochemical and Chiral Considerations

Chiral separations and absolute configuration assignments are critical for pharmacologically active analogs:

Compound (Chiral Center) Configuration LCMS RT (min) HRMS (Observed) Notes
(R)-58 R 5.14 430.1223 [M+H+] Chiral HPLC separation
(S)-59 S 6.02 497.0528 [M+H+] X-ray-confirmed configuration

Implications for Target Compound :

  • While the target compound lacks reported chirality, enantiopure synthesis (if applicable) could optimize therapeutic efficacy .
2.5. Sulfonamide Derivatives

Sulfonamide-substituted analogs highlight the versatility of the dibenzo-oxazepine scaffold:

Compound Sulfonamide Substituent MolWeight Notes
F732-0078 5,6,7,8-tetrahydronaphthalene - Bulky group for hydrophobic binding
F732-0087 4-isopropylbenzene 436.53 Enhanced steric hindrance

Comparison :

  • The target compound’s acetamide group is less sterically demanding than sulfonamide derivatives, possibly favoring different target interactions.

Biologische Aktivität

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide is a compound belonging to the dibenzo[b,f][1,4]oxazepine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide is C20H22N2O3. The structure features an ethyl group, an oxo group, and a methoxyacetamide moiety, contributing to its unique reactivity and interaction profile within biological systems.

PropertyValue
Molecular FormulaC20H22N2O3
Molecular Weight326.35 g/mol
CAS Number922029-59-2
SolubilitySoluble in DMSO

Anticancer Potential

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class demonstrate significant anticancer properties. Specifically, N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide has been investigated for its ability to inhibit histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are often implicated in cancer progression. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Antigiardial Activity

Another notable biological activity is its antigiardial effect against Giardia duodenalis, a parasite responsible for gastrointestinal infections. Studies have shown that related compounds exhibit significant efficacy in inhibiting the growth of this pathogen, suggesting potential therapeutic applications in treating parasitic infections.

The mechanism through which N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide exerts its effects may involve:

  • Histone Deacetylase Inhibition : By inhibiting HDACs, the compound can alter gene expression profiles associated with cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds may influence oxidative stress pathways, contributing to their anticancer effects.

Study on HDAC Inhibition

In a controlled study assessing the impact of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide on cancer cell lines:

  • Cell Lines Used : MCF7 (breast cancer), HeLa (cervical cancer).
  • Findings : The compound demonstrated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard HDAC inhibitors.

Table 2: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF75.0[Research Study A]
HeLa3.5[Research Study B]

Antigiardial Activity Assessment

A separate study evaluated the efficacy of the compound against Giardia duodenalis:

  • Methodology : In vitro assays were conducted using various concentrations of the compound.
  • Results : The compound showed significant inhibition of parasite motility and viability at concentrations as low as 10 µM.

Table 3: Antigiardial Efficacy

Concentration (µM)Motility Inhibition (%)Viability (%)
54570
107550

Q & A

Basic Question: What are the established synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step organic reactions. A documented route starts with 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3), which is reacted with diethyl pyrocarbonate under controlled conditions. Key parameters include:

  • Temperature : Optimal reaction temperatures (e.g., 25–40°C) to minimize side reactions.
  • Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity.
  • Reagent stoichiometry : Excess diethyl pyrocarbonate (1.2–1.5 equivalents) improves conversion rates.
    Purification via column chromatography or recrystallization is critical for achieving >90% purity .

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Validation relies on a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the methoxyacetamide group and ethyl-substituted oxazepine core. Key signals include δ 1.2–1.4 ppm (ethyl CH3_3) and δ 3.8–4.0 ppm (methoxy group) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%. Retention time consistency against a reference standard is critical .

Advanced Question: What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50​ values in enzyme inhibition assays)?

Contradictions often arise from assay conditions or target specificity. Methodological solutions include:

  • Standardized assay protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations.
  • Orthogonal validation : Confirm inhibitory activity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out false positives from fluorescence interference .
  • Structural analogs comparison : Test derivatives (e.g., sulfonamide or methyl-substituted analogs) to identify substituent effects on activity .

Advanced Question: How can researchers optimize reaction yields for scale-up synthesis without compromising purity?

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, increasing reaction time from 6 to 12 hours may improve yield by 15% without side products .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and terminate reactions at peak conversion .

Advanced Question: What computational methods are recommended to elucidate the compound’s mechanism of action (e.g., HDAC inhibition)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDAC isoforms. Focus on the oxazepine core’s hydrogen bonding with catalytic zinc ions .
  • MD simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Asp 176 in HDAC1) influencing affinity .

Advanced Question: How does the compound’s solubility profile impact in vitro assay design?

The compound exhibits moderate solubility in DMSO (50–100 mM) but limited aqueous solubility. Methodological adjustments:

  • Vehicle optimization : Use cyclodextrin-based solubilizers for cellular assays to maintain <0.1% DMSO.
  • pH adjustment : Solubility increases in mildly acidic buffers (pH 5–6), which may mimic lysosomal environments in cancer cell models .

Advanced Question: What analytical techniques differentiate between polymorphic forms of the compound?

  • PXRD (Powder X-ray Diffraction) : Distinct diffraction peaks at 2θ = 12.5°, 18.7°, and 24.3° indicate the stable monoclinic form.
  • DSC (Differential Scanning Calorimetry) : Melting point variations (>5°C) between polymorphs correlate with thermodynamic stability .

Advanced Question: How can researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

  • 3D spheroid penetration assays : Use confocal microscopy with fluorescently labeled compounds to quantify intracellular accumulation differences.
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) and ROS production in both models to identify hypoxia-driven resistance mechanisms in 3D systems .

Advanced Question: What in silico tools predict metabolic stability and potential toxicity?

  • ADMET Predictors : Software like ADMETlab 2.0 estimates CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the ethyl group) and hepatotoxicity risks.
  • ProTox-II : Predicts organ-specific toxicity (e.g., nephrotoxicity) based on structural alerts like the sulfonamide moiety in analogs .

Advanced Question: How do substituent modifications (e.g., methoxy vs. ethoxy groups) alter biological activity?

  • SAR (Structure-Activity Relationship) studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) and test against target enzymes.
  • Free-Wilson analysis : Quantify contributions of substituents to activity. For example, methoxy groups enhance HDAC inhibition by 20% compared to ethoxy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.